molecular formula C11H12O2 B1323625 3-(3-Acetoxyphenyl)-1-propene CAS No. 549532-78-7

3-(3-Acetoxyphenyl)-1-propene

Cat. No.: B1323625
CAS No.: 549532-78-7
M. Wt: 176.21 g/mol
InChI Key: LZUKVZLCJVDGHV-UHFFFAOYSA-N
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Description

Significance and Contextual Relevance of Acetoxyphenyl-Substituted Propenes in Chemical Research

Acetoxyphenyl-substituted propenes, as a class of compounds, hold relevance in organic synthesis and medicinal chemistry. The presence of both an ester and an alkene functional group within the same molecule allows for a diverse range of chemical reactions. These compounds can serve as valuable intermediates or building blocks for the synthesis of more complex molecules.

The propene unit, for instance, is a key functional group in the petrochemical industry and is utilized in the production of a wide array of chemicals, including polypropylene, acrylonitrile, and propylene (B89431) oxide. wikipedia.orgessentialchemicalindustry.org The reactivity of the double bond in propene allows for various transformations such as polymerization, oxidation, and addition reactions. wikipedia.org Similarly, the acetoxy-substituted phenyl ring can undergo reactions typical of aromatic esters, making these compounds versatile platforms for creating diverse molecular architectures. Research into related structures, such as 1-phenyl-3,3-diacetoxy-1-propene, has explored their potential cytotoxic activities, highlighting the broader interest in this class of molecules. nih.gov

Overview of Key Structural Features and Their Fundamental Chemical Implications

The chemical behavior of 3-(3-Acetoxyphenyl)-1-propene is dictated by its distinct structural components: the phenyl ring, the acetoxy group, and the 1-propene chain.

The 1-propene group (-CH₂CH=CH₂) introduces a reactive double bond, making the compound susceptible to electrophilic addition and other reactions characteristic of alkenes. wikipedia.org The position of the double bond at the terminus of the three-carbon chain is a key feature.

The interplay of these functional groups defines the chemical personality of this compound, making it a subject of interest for synthetic chemists.

Below are tables detailing some of the key chemical and physical properties of this compound.

Table 1: Identification Parameters of this compound

Parameter Value
CAS Registry Number 549532-78-7
Common Name (3-allylphenyl) acetate (B1210297)
Molecular Formula C₁₁H₁₂O₂

Data sourced from Guidechem. guidechem.com

Table 2: Computed Physicochemical Properties of this compound

Property Value
XLogP3-AA 176.083729621
Monoisotopic Mass 176.083729621
Complexity 187
Rotatable Bond Count 4
Hydrogen Bond Acceptor Count 2
Topological Polar Surface Area 26.3 Ų

Data sourced from Guidechem. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-prop-2-enylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-3-5-10-6-4-7-11(8-10)13-9(2)12/h3-4,6-8H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUKVZLCJVDGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641193
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

549532-78-7
Record name 3-(Prop-2-en-1-yl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 3 Acetoxyphenyl 1 Propene and Its Analogs

Strategic Approaches to Aryl-Propene Scaffolds

The formation of the carbon-carbon bond between the aromatic ring and the propene chain is a critical step in the synthesis. Transition metal-catalyzed reactions are paramount for forging this connection with high precision and in good yields.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide or triflate, is particularly effective for synthesizing aryl-propene structures. youtube.comyoutube.com To generate a 3-aryl-1-propene, an allylboronic acid or its ester can be reacted with a functionalized aryl halide, such as 3-bromoacetoxybenzene or a protected version like 3-bromoanisole.

The general mechanism involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a palladium(0) complex. youtube.com This is followed by transmetalation with the organoboron species, a step often facilitated by a base, and concludes with reductive elimination to yield the final product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. nih.gov For instance, boronic acids are considered environmentally safer than alternatives like organostannanes used in Stille coupling. youtube.com Potassium trifluoroborate salts are also highly effective and can be more stable and easier to handle than the corresponding boronic acids. youtube.com

The versatility of the Suzuki-Miyaura reaction allows for its application in the synthesis of a wide array of flavonoid derivatives, which share structural similarities with the target compound. nih.gov Researchers have successfully used this reaction to prepare aryl-substituted chalcones, which are biogenetic precursors to flavonoids. nih.gov

Table 1: Examples of Palladium-Catalyzed Systems for Suzuki-Miyaura Coupling

Catalyst/LigandAryl Halide SubstrateBoron ReagentBase/SolventKey Features/YieldReference
Pd(OAc)₂ / (2-mesitylindenyl)dicyclohexylphosphineAryl/Heteroaryl ChloridesArylboronic AcidsK₃PO₄·3H₂O / WaterHigh activity in water with low catalyst loading. nih.gov
PdCl₂Benzoic AnhydrideStyrylboronic AcidNa₂CO₃ / H₂O/AcetoneYielded chalcone (B49325) at 78%. nih.gov
Pd₂(dba)₃ / JohnPhosOrganic HalideBoronic AcidCesium Carbonate / THF/WaterGeneral procedure yielding 90% of a biaryl product. youtube.com
Palladium CatalystAryl Halide (R-X)Boronic Acid (R'-B(OH)₂)Base (e.g., NaOH, K₂CO₃)A general, mild reaction that tolerates many functional groups. youtube.com

Allylic functionalization offers a direct route to aryl-propene scaffolds by forming a bond at the position adjacent to a double bond. nih.gov Transition metal catalysis, particularly with palladium, is central to these transformations, which can involve the allylic C-H functionalization of simple alkenes. rsc.orgacs.org This approach can be used to couple an aryl nucleophile with an allyl electrophile or vice versa.

Recent advancements have focused on cobalt-catalyzed allylic functionalization as a more sustainable alternative to precious metals. researchgate.net These reactions, including allylic substitution and the Heck-type allylic functionalization, are valuable for creating building blocks with a double bond available for further manipulation. researchgate.net A significant challenge in allylic alkylation is controlling the regioselectivity to obtain the desired linear product (substitution at the less substituted end of the allyl system) over the branched isomer.

Radical-based mechanisms are also emerging as a powerful alternative to traditional ionic pathways in allylic functionalization. rsc.org For example, a method combining photoredox and organocatalysis has been developed for the direct alkylation of allylic C-H bonds of simple alkenes with imines to form homoallylic amines. nih.gov

Table 2: Transition Metal-Catalyzed Allylic Functionalization Strategies

Catalyst SystemReaction TypeSubstratesKey Outcome/YieldReference
Palladium / Phosphite-phosphoramidite ligandAsymmetric Allylic Alkylation3-acetoxy-1,3-diphenyl-1-propeneGood enantioselectivity (up to 96% ee). acs.org
Cobalt / Photoredox CatalystReductive CouplingAllyl carbonate and alkynesOne-step synthesis of 1,4-dienes with excellent regio- and stereoselectivity. nih.gov
Cp*Rh ComplexAllylic C–H AminationAminoalkenesIntramolecular cyclization via allylic C-H activation. chemrxiv.org
Organo- and Photoredox Catalyst (Synergistic)Allylic C(sp³)–H AlkylationUnactivated alkenes and iminesSynthesis of homoallylamines in good to excellent yields (61–92%). nih.gov

Installation and Transformation of the Acetate (B1210297) Moiety

Once the 3-(3-hydroxyphenyl)-1-propene precursor is synthesized, the final step is the installation of the acetate group. This transformation, along with its reverse reaction, deacetylation, requires selective and efficient methodologies.

The acetylation of a phenolic hydroxyl group is a fundamental esterification reaction. A common and straightforward method involves reacting the phenol (B47542) with acetyl chloride or acetic anhydride. mdpi.comyoutube.com These reactions are often performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the acidic byproduct (HCl or acetic acid) and facilitate the reaction. youtube.com A procedure conducted without any solvent or catalyst at a moderate temperature (60 °C) has also been shown to be effective for the acetylation of various phenols, alcohols, and amines. mdpi.com

More advanced strategies offer milder conditions and greater efficiency. One novel method uses diethylaminosulfur trifluoride (DAST) to mediate the O-acylation of phenols with stable organic salts at room temperature, producing phenolic esters in nearly quantitative yields. rsc.org Biocatalysis presents another green alternative, where enzymes like lipase (B570770) from Candida antarctica (CALB) can catalyze the esterification of phenolic compounds. mdpi.com For instance, CALB has been used in the transesterification of aromatic alcohols with vinyl acetate, achieving conversions of up to 63% after 24 hours. mdpi.com

Table 3: Comparison of Phenolic Acetylation Methods

Reagent/CatalystConditionsAdvantagesReference
Acetic AnhydrideSolvent- and catalyst-free, 60 °CHigh yields, short reaction time, mild conditions. mdpi.com
Acetyl Chloride / PyridineBase-catalyzedStandard, widely used esterification (Schotten-Baumann reaction). youtube.com
DAST / Organic SaltRoom temperature, in airEfficient, convenient, one-pot, nearly quantitative yields. rsc.org
Lipase (e.g., CALB)Biocatalytic, organic solvent (isooctane)Green chemistry approach, high specificity. mdpi.com

The cleavage of an acetate ester to reveal the parent phenol is a crucial deprotection step in multi-step synthesis. The challenge lies in achieving selectivity, particularly in complex molecules with multiple ester groups or other sensitive functionalities. rsc.org

A variety of methods have been developed for the deprotection of aryl acetates. cmu.eduresearchgate.net A mild and effective protocol uses sodium perborate (B1237305) in methanol (B129727) at room temperature, which selectively cleaves aryl acetates while leaving alkyl acetates intact. researchgate.net Another highly chemoselective method employs a catalytic amount of acetyl chloride in methanol, which mediates deacetylation via transesterification under mild acidic conditions. thieme-connect.comthieme-connect.com This method has proven effective for a range of substrates, including those with other ester groups like benzoates and pivalates, which remain untouched. thieme-connect.com

For even greater selectivity, a system of trimethylsilyl (B98337) iodide (Me₃SI) and potassium permanganate (B83412) (KMnO₄) in methanol can be used. rsc.org This reagent combination works under mild, open-air conditions and efficiently removes acetyl groups from aryl substrates in excellent yields (90–99%) while preserving other protecting groups. rsc.org

Table 4: Reagents for Selective Deacetylation of Aryl Acetates

Reagent/SystemConditionsSelectivity/Key FeaturesReference
Sodium PerborateMethanol, 25 °CSelective for aryl acetates; alkyl acetates are unreactive. researchgate.net
Acetyl Chloride (catalytic)Methanol, room temperatureMildly acidic; chemoselective for acetates over benzoates and other esters. thieme-connect.comthieme-connect.com
Me₃SI / KMnO₄ (catalytic)Methanol, room temperatureHighly chemoselective; tolerates O-Piv, O-Boc, O-Ms groups; excellent yields (90-99%). rsc.org
Thiophenol (PhSH) / K₂CO₃N-Methyl-2-pyrrolidone (NMP), refluxNon-hydrolytic; highly chemoselective for deacetylation. cmu.edu

Green Chemistry Principles in the Synthesis of 3-(3-Acetoxyphenyl)-1-propene

The principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally benign. mlsu.ac.innih.gov The synthesis of this compound can be optimized according to these principles.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. mlsu.ac.in The palladium-catalyzed Suzuki-Miyaura coupling and transition metal-catalyzed allylic functionalizations are prime examples, where small amounts of a catalyst can generate large quantities of product, reducing waste. mlsu.ac.innih.gov Similarly, enzymatic esterification and catalytic deacetylation methods align with this principle. mdpi.comrsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in Reactions like the Suzuki-Miyaura coupling are generally atom-economical, though the generation of salt byproducts from the base must be considered. Solvent-free acetylation reactions also exhibit high atom economy. mdpi.com

Use of Renewable Feedstocks: A key green principle is the use of renewable rather than depleting raw materials. mlsu.ac.in Phenolic compounds, the precursors to the aryl portion of the molecule, can potentially be derived from lignin, a major component of biomass, which would provide a sustainable starting point for the synthesis. rsc.orgrsc.org

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with innocuous alternatives. mlsu.ac.in The development of Suzuki-Miyaura reactions that proceed in water is a significant step forward. nih.gov Solvent-free reaction conditions, as seen in some acetylation methods, completely eliminate solvent waste. mdpi.comdokumen.pub

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. mlsu.ac.in Methods that operate at room temperature, such as the DAST-mediated acetylation or certain deacetylation protocols, are highly desirable. rsc.orgrsc.org The use of microwave-assisted synthesis can also dramatically reduce reaction times and energy consumption compared to conventional heating. dokumen.pub

By integrating these principles, the synthesis of this compound and its analogs can be made not only scientifically elegant but also economically and environmentally sustainable.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netresearchgate.net In the synthesis of this compound and its analogs, maximizing atom economy is crucial for minimizing waste and reducing environmental impact. rsc.orgsemanticscholar.org

Traditional synthetic routes often generate significant waste in the form of byproducts and spent reagents. For instance, the use of stoichiometric bases in allylation reactions can lead to the formation of large quantities of salt waste. universiteitleiden.nl Modern approaches aim to circumvent this by designing reactions where the majority of atoms from the starting materials are integrated into the final product structure. researchgate.net

Several green chemistry metrics are employed to evaluate the sustainability of a synthetic process beyond just the reaction yield. researchgate.net These include:

Reaction Mass Efficiency (RME): This metric provides a more comprehensive assessment by considering the masses of all reactants, reagents, and solvents relative to the mass of the final product. wiley-vch.denih.gov

Process Mass Intensity (PMI): A key metric, particularly in the pharmaceutical industry, PMI quantifies the total mass of materials used (including water, solvents, and reagents) to produce a specific mass of the final product. nih.govacs.org A lower PMI indicates a more sustainable and efficient process.

Environmental Factor (E-Factor): This metric, closely related to PMI, calculates the total mass of waste produced per unit of product. nih.gov

The ideal synthetic pathway exhibits a high atom economy, a high RME, and a low PMI and E-Factor. researchgate.netwiley-vch.de Achieving this often involves the use of catalytic rather than stoichiometric reagents and designing one-pot or multicomponent reactions. rsc.orgsemanticscholar.org

Table 1: Key Green Chemistry Metrics

MetricDescriptionIdeal Value
Atom Economy (AE) The ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants. researchgate.netresearchgate.net1 (or 100%)
Reaction Mass Efficiency (RME) The percentage of the mass of the final product relative to the total mass of reactants used. wiley-vch.denih.gov100%
Process Mass Intensity (PMI) The ratio of the total mass of all materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. nih.govacs.org1
Environmental Factor (E-Factor) The ratio of the total mass of waste produced to the mass of the final product (PMI - 1). nih.gov0

Application of Alternative Energy Sources (e.g., Microwave-Assisted Synthesis)

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sioc-journal.cnresearchgate.net This technology has been successfully applied to key reactions in the synthesis of chavicol analogs, such as the Claisen rearrangement. sioc-journal.cnrsc.org

The Claisen rearrangement is a frontiersin.orgfrontiersin.org-sigmatropic rearrangement that is fundamental in the synthesis of allylphenols. Studies have shown that microwave irradiation can significantly enhance the rate of this reaction, in some cases being 5 to 10 times faster than conventional heating. sioc-journal.cn This acceleration can eliminate the need for catalysts and solvents, further contributing to the greenness of the synthesis. sioc-journal.cn

Key advantages of microwave-assisted synthesis include:

Rapid Reaction Rates: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times. sioc-journal.cnresearchgate.net

Higher Yields: The rapid heating can minimize the formation of side products, resulting in cleaner reactions and higher yields of the desired product. researchgate.net

Improved Energy Efficiency: By directly heating the reactants and solvent, microwave synthesis can be more energy-efficient than conventional heating methods that heat the entire reaction vessel.

Solvent-Free Conditions: In some cases, the high efficiency of microwave heating allows reactions to be carried out without a solvent, reducing waste and simplifying purification. sioc-journal.cn

Research has demonstrated the successful application of microwave-assisted synthesis in various contexts, including the ortho-ester Claisen rearrangement to produce γ,δ-unsaturated esters from monoterpenols with yields exceeding 90% in just 5 minutes. researchgate.net Furthermore, microwave-assisted one-pot syntheses have been developed for creating complex molecules, such as 1,2,3-triazole derivatives, showcasing the versatility of this technology in streamlining synthetic processes. su.ac.th

Table 2: Comparison of Conventional vs. Microwave-Assisted Claisen Rearrangement of Allyl Phenyl Ethers

Heating MethodReaction TimeCatalyst/SolventKey ObservationReference
Conventional HeatingSeveral hoursOften requiredSlower reaction rates sioc-journal.cn
Microwave HeatingMinutesOften catalyst and solvent-freeSignificantly accelerated reaction rates (5-10 times faster) sioc-journal.cn

Catalytic vs. Stoichiometric Reagents in Process Design

The choice between catalytic and stoichiometric reagents is a critical decision in designing sustainable synthetic processes. Catalytic reactions are inherently more atom-economical and generate less waste compared to their stoichiometric counterparts. universiteitleiden.nl In the synthesis of this compound and its analogs, particularly in allylation reactions, the use of transition metal catalysts has become a cornerstone of modern synthetic strategies.

Palladium-based catalysts are widely employed for the O-allylation of phenols. rsc.orgacs.orgrsc.org These catalysts facilitate the reaction under mild conditions and can often be used in very small quantities, minimizing their contribution to the waste stream. rsc.org Furthermore, the development of heterogeneous and magnetically separable catalysts allows for easy recovery and recycling, enhancing the economic and environmental viability of the process. rsc.org

Ruthenium-based catalysts have also shown great promise in allylation reactions, with some complexes demonstrating excellent catalytic activity. universiteitleiden.nl Beyond palladium and ruthenium, other transition metals like iridium and rhodium have been investigated for their catalytic potential in similar transformations. universiteitleiden.nlnih.gov

The use of stoichiometric reagents, such as strong bases in traditional allylation methods, often leads to the production of significant amounts of salt waste, which can be costly and environmentally challenging to dispose of. universiteitleiden.nl By transitioning to catalytic systems, chemists can significantly reduce the environmental footprint of the synthesis.

Table 3: Comparison of Catalytic Systems for Phenol Allylation

Catalyst TypeAllylating AgentKey AdvantagesReference
Palladium (heterogeneous, magnetic)Allylic acetatesAqueous media, easy recovery and recycling, high stability. rsc.org rsc.org
Palladium (homogeneous)Allylic ester carbonates, vinyl ethylene (B1197577) carbonateHigh yields, regioselective, mild conditions. frontiersin.orgacs.org frontiersin.orgacs.org
RutheniumAllyl halidesEfficient, high regioselectivity with substituted allyl chlorides. universiteitleiden.nl universiteitleiden.nl
RhodiumRacemic allylic carbonatesHigh regio- and enantioselectivity, neutral conditions. nih.gov nih.gov

One-Pot and Multicomponent Synthetic Strategies

One-pot and multicomponent reactions represent a significant advancement in synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. rsc.orgresearchgate.net This approach offers numerous advantages, including reduced solvent usage, lower energy consumption, and decreased waste generation. semanticscholar.orgresearchgate.net These strategies are particularly valuable for the synthesis of complex molecules from simpler starting materials in a more streamlined and atom-economical fashion. rsc.org

In the context of synthesizing analogs of this compound, one-pot procedures have been developed that combine reactions like hydroformylation and O-acylation. researchgate.net For instance, a one-pot process for the hydroformylation of propenylphenols with simultaneous O-acylation has been reported, leading to polyfunctionalized products with potential applications in the fragrance industry. researchgate.net

Similarly, one-pot methods for N-allylation and bromination of various aromatic compounds have been achieved using a mixture of DMSO and allyl bromide. rsc.orgnih.gov These reactions proceed with high atom economy, demonstrating the power of this approach to build molecular complexity efficiently. rsc.orgnih.gov The development of such tandem or domino reactions is a key area of research in modern organic synthesis, aiming to maximize step economy and minimize the environmental impact of chemical manufacturing. researchgate.net Multicomponent reactions, where three or more reactants combine in a single step to form a product that incorporates portions of all reactants, are the epitome of this synthetic ideal. walshmedicalmedia.com

Table 4: Examples of One-Pot and Multicomponent Reactions for Analog Synthesis

Reaction TypeKey TransformationsStarting MaterialsSignificanceReference
One-Pot Hydroformylation/O-acylationHydroformylation of an alkene and acylation of a phenol.Propenylphenols (e.g., chavicol, eugenol)Synthesis of polyfunctionalized fragrance molecules in a sustainable manner. researchgate.net researchgate.net
One-Pot N-allylation/BrominationN-allylation of an amine and bromination of an aromatic ring.Secondary aryl amines, indolesAtom-economic synthesis of functionalized aromatic compounds. rsc.orgnih.gov rsc.orgnih.gov
One-Pot Benzoxazine SynthesisMannich-like condensationChavicol, para-phenylenediamine, paraformaldehydeDirect synthesis of bio-based thermosetting polymer precursors. researchgate.net researchgate.net

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 3 Acetoxyphenyl 1 Propene

Mechanistic Pathways of Olefinic Transformations

The terminal double bond in the propene group is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.

Electrophilic Addition Mechanisms to the Propene Double Bond

Electrophilic addition to the propene double bond of 3-(3-acetoxyphenyl)-1-propene follows a well-established two-step mechanism. uci.edulibretexts.org The initial step involves the attack of the π electrons of the double bond on an electrophile (E+), leading to the formation of a carbocation intermediate. uci.edulibretexts.org This step is the rate-determining step of the reaction. uci.edu

The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. chemguide.co.ukchemguide.co.uk In the case of this compound, this means the electrophile will add to the terminal carbon (C3), forming a more stable secondary carbocation at the benzylic position (C2). chemguide.co.ukchemguide.co.uk The stability of this carbocation is enhanced by resonance delocalization of the positive charge into the phenyl ring.

The second step of the mechanism involves the rapid attack of a nucleophile (Nu-) on the carbocation, resulting in the formation of the final addition product. libretexts.org Common electrophilic addition reactions include hydrohalogenation (addition of HX), hydration (addition of H₂O in the presence of an acid catalyst), and halogenation (addition of X₂). libretexts.orgchemguide.co.uk

Table 1: Regioselectivity in Electrophilic Addition to this compound

ReactantElectrophile (E+)Nucleophile (Nu-)Major Product
HBrH+Br-3-(3-Acetoxyphenyl)-2-bromopropane
H₂O/H+H+H₂O3-(3-Acetoxyphenyl)-2-propanol
Br₂Br+Br-3-(3-Acetoxyphenyl)-1,2-dibromopropane

Radical Processes Involving the Allylic and Benzylic Positions

The allylic and benzylic positions of this compound are susceptible to radical reactions due to the stability of the resulting allylic and benzylic radicals. These radicals are stabilized by resonance, which delocalizes the unpaired electron over the π system of the double bond and the aromatic ring.

One important radical reaction is allylic/benzylic halogenation, which can be achieved using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides). The mechanism involves three key steps:

Initiation: The radical initiator generates a small number of bromine radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the allylic/benzylic position to form a resonance-stabilized radical and HBr. This radical then reacts with Br₂ (formed from the reaction of HBr with NBS) to yield the halogenated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

Cycloaddition Reactions of the Propene Moiety

The propene group of this compound can participate in cycloaddition reactions, where it acts as the dipolarophile. wikipedia.org A notable example is the 1,3-dipolar cycloaddition, a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.orgyoutube.com

For instance, the reaction with a nitrile oxide (a 1,3-dipole) would proceed via a concerted mechanism to yield an isoxazole (B147169) derivative. youtube.com The regioselectivity and stereoselectivity of these reactions are often governed by frontier molecular orbital (FMO) theory. wikipedia.org Another significant cycloaddition is the Diels-Alder reaction, a [4+2] cycloaddition, although the terminal double bond of the propene group is generally less reactive as a dienophile compared to activated alkenes.

Reactivity at the Acetate (B1210297) and Phenyl Moieties

The acetoxy and phenyl groups of this compound also exhibit characteristic reactivities.

Investigations into Hydrolysis and Transesterification Mechanisms

The acetate group can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding phenol (B47542) (chavicol) and acetic acid.

Acid-catalyzed hydrolysis: The carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of acetic acid yield the phenol.

Base-catalyzed hydrolysis (saponification): A hydroxide (B78521) ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the phenoxide leaving group is followed by an acid-base reaction between the carboxylic acid and the alkoxide to give the carboxylate and the alcohol.

Transesterification is another important reaction of the acetate group, involving the exchange of the alkoxy group of the ester with another alcohol in the presence of an acid or base catalyst. mdpi.com This process is a sequence of reversible reactions where diglycerides and monoglycerides (B3428702) are formed as intermediates. mdpi.com For instance, reaction with methanol (B129727) would yield methyl acetate and 3-(3-hydroxyphenyl)-1-propene. The mechanism is analogous to hydrolysis, with an alcohol acting as the nucleophile instead of water. mdpi.com

Electrophilic Aromatic Substitution on the Acetoxyphenyl Ring

The acetoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution on the phenyl ring. libretexts.org Although the acetyl group is electron-withdrawing through induction, the lone pairs on the oxygen atom can be donated to the ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack. libretexts.org This resonance effect outweighs the inductive effect, leading to activation of the ring towards electrophiles. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For example, nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitro-substituted products relative to the acetoxy group. lumenlearning.com

Table 2: Directing Effects in Electrophilic Aromatic Substitution of this compound

Electrophilic ReagentElectrophileExpected Major Products
HNO₃/H₂SO₄NO₂⁺2-Nitro-5-(prop-2-en-1-yl)phenyl acetate and 4-Nitro-3-(prop-2-en-1-yl)phenyl acetate
Br₂/FeBr₃Br⁺2-Bromo-5-(prop-2-en-1-yl)phenyl acetate and 4-Bromo-3-(prop-2-en-1-yl)phenyl acetate
SO₃/H₂SO₄SO₃2-Hydroxy-4-(prop-2-en-1-yl)benzenesulfonic acid acetate and 4-Hydroxy-2-(prop-2-en-1-yl)benzenesulfonic acid acetate

Transition Metal-Mediated Transformations and Associated Mechanisms

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the selective functionalization of C-H bonds. rsc.org In the context of this compound, the terminal alkene of the allyl group is a key reactive site for such transformations.

One of the most significant palladium-catalyzed reactions is the Heck reaction, which involves the coupling of an unsaturated halide with an alkene. wikipedia.org While not a direct C-H functionalization of the allyl group itself, the principles of the Heck reaction are foundational to understanding palladium catalysis. The catalytic cycle typically involves the oxidative addition of a palladium(0) species to an aryl or vinyl halide, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org

More directly relevant is palladium-catalyzed acetoxylation. This type of reaction allows for the direct installation of an acetoxy group onto a carbon atom. The mechanism for C(sp³)–H acetoxylation has been studied in detail and is believed to proceed through a high-valent palladium intermediate. nih.gov For aliphatic amines, for instance, a palladium(II) catalyst can coordinate to the amine, which then directs the C-H activation at a specific position. rsc.org The resulting palladacycle is then oxidized, often by an oxidant like PhI(OAc)₂, to a Pd(IV) species. Reductive elimination from this Pd(IV) intermediate then forms the C-O bond of the acetoxy group. nih.gov

Computational and kinetic studies support a mechanism involving selective C–O bond formation from a γ-aminoalkyl-Pd(IV) intermediate. nih.gov The C–O bond-forming step is thought to occur via a dissociative ionization mechanism followed by an SN2-type attack of an external acetate on the C–Pd(IV) bond. nih.gov

Table 1: Key Steps in a Proposed Palladium-Catalyzed C(sp³)–H Acetoxylation Mechanism
StepDescriptionKey IntermediatesOxidation State of Palladium
1. CoordinationThe substrate coordinates to the Pd(II) catalyst.Substrate-Pd(II) complex+2
2. C-H ActivationDirected C-H bond cleavage to form a palladacycle.Palladacycle+2
3. OxidationOxidation of the Pd(II) center to Pd(IV) by an external oxidant.Alkyl-Palladium(IV) complex+4
4. Reductive EliminationFormation of the C-O bond and regeneration of the Pd(II) catalyst.Acetoxylated product and Pd(II) species+2

Catalytic Hydrogenation:

The terminal double bond of the allyl group in this compound is susceptible to catalytic hydrogenation. This reaction adds two hydrogen atoms across the double bond, converting the alkene to an alkane and yielding 3-(3-acetoxyphenyl)propane. libretexts.org This process is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂), in the presence of hydrogen gas (H₂). libretexts.orgyoutube.com

The mechanism of heterogeneous catalytic hydrogenation involves several key steps: libretexts.orgyoutube.com

Adsorption: Both the hydrogen gas and the alkene adsorb onto the surface of the metal catalyst.

H-H Bond Cleavage: The bond between the two hydrogen atoms is broken, and the individual hydrogen atoms bind to the metal surface. libretexts.org

Hydrogen Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond.

Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, resulting in the saturated alkane. libretexts.org

Desorption: The newly formed alkane desorbs from the catalyst surface.

This process typically results in syn-addition of the hydrogen atoms, meaning they add to the same face of the double bond. libretexts.org

Catalytic Oxidation (Wacker-type Oxidation):

The Wacker oxidation is a palladium-catalyzed process that converts a terminal alkene into a methyl ketone. libretexts.org For this compound, this reaction would be expected to produce 1-(3-acetoxyphenyl)propan-2-one. The reaction typically uses a palladium(II) salt as the catalyst and a co-oxidant, traditionally a copper salt, to regenerate the active palladium catalyst. nih.gov More recently, iron-based co-catalysts have also been developed. acs.orgnih.gov

The generally accepted mechanism for the Wacker oxidation involves the following steps: libretexts.org

Coordination: The alkene coordinates to the Pd(II) catalyst.

Nucleophilic Attack: A water molecule attacks the coordinated alkene, leading to a hydroxypalladation intermediate.

β-Hydride Elimination: A β-hydride elimination from the intermediate forms an enol.

Tautomerization: The enol tautomerizes to the more stable ketone.

Catalyst Regeneration: The resulting Pd(0) is re-oxidized to Pd(II) by the co-oxidant (e.g., Cu(II) or Fe(III)), which is in turn regenerated by molecular oxygen. acs.org

The regioselectivity of the Wacker oxidation, which determines whether a ketone or an aldehyde is formed, can be influenced by the specific catalyst system and reaction conditions. nih.gov

Table 2: Comparison of Catalytic Hydrogenation and Oxidation of the Allyl Group
TransformationTypical CatalystReagentProduct Functional Group
HydrogenationPd/C, PtO₂H₂Alkane
Wacker-type OxidationPdCl₂, CuCl₂ or Fe(III) saltsO₂, H₂OKetone

Unimolecular Dissociation Pathways in Gas-Phase Studies

Gas-phase studies, often employing techniques like pyrolysis coupled with theoretical calculations, provide fundamental insights into the intrinsic reactivity and stability of molecules in the absence of solvent or catalyst effects. The unimolecular decomposition of acetate esters, for example, has been a subject of such investigations. nih.gov

For a compound like this compound, several unimolecular dissociation pathways can be envisioned under gas-phase pyrolysis conditions. Based on studies of similar acetate esters, a primary decomposition route would likely involve a concerted, six-membered ring transition state, leading to the elimination of acetic acid and the formation of a corresponding diene. nih.gov In this case, the reaction would likely produce 3-allyl-1,2-diene (1,2-nonadien-4-yne) and acetic acid.

Theoretical studies on the pyrolysis of isopropyl acetate have shown that the decomposition proceeds through a six-membered ring transition state, leading to the cleavage of the O-C and C-H bonds to form propene and acetic acid. nih.gov A similar mechanism can be proposed for this compound.

Another potential pathway could involve homolytic cleavage of the ester C-O bond, generating an acetoxy radical and a corresponding phenylpropenyl radical. These highly reactive radical species would then undergo further reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 3 3 Acetoxyphenyl 1 Propene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules like 3-(3-Acetoxyphenyl)-1-propene. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum would be used to identify all unique proton environments in the molecule. For this compound, one would expect distinct signals for the aromatic protons, the vinyl protons of the propene group, the allylic methylene (B1212753) protons, and the methyl protons of the acetate (B1210297) group. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and integration values would be key to the initial assignment. docbrown.infochegg.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. docbrown.infowizeprep.com For this molecule, distinct signals are expected for the carbonyl carbon, the aromatic carbons (with differentiation between substituted and unsubstituted positions), the olefinic carbons, the allylic carbon, and the acetate methyl carbon. docbrown.infomdpi.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling correlations, revealing which protons are adjacent to each other. researchgate.net It would be crucial for confirming the spin systems of the aromatic ring and the propene chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). mdpi.com It allows for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is invaluable for piecing together the molecular skeleton by connecting fragments, for instance, showing the correlation from the allylic protons to the aromatic ring carbons, or from the aromatic protons to the ester carbonyl carbon. mdpi.com

Expected ¹H and ¹³C NMR Data (Illustrative) Without experimental data, a precise data table cannot be generated. However, a hypothetical table would be structured as follows:

Atom Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)COSY CorrelationsHMBC Correlations
Acetate CH₃
C=O--
Allyl CH₂
Vinyl CH
Vinyl CH₂
Aromatic CHs
Aromatic C-O--
Aromatic C-C--

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures to study time-dependent phenomena like conformational changes. nih.goviau.ir For this compound, rotation around the single bond connecting the phenyl ring and the allyl group could be investigated. researchgate.net At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for different conformers. As the temperature is raised, these signals would broaden and eventually coalesce into time-averaged signals. Analysis of these line-shape changes would allow for the calculation of the energy barrier (ΔG‡) for the rotational process, providing insight into the molecule's conformational flexibility and preferences. researchgate.netnih.gov

Vibrational Spectroscopy for Functional Group Identification and Molecular Structure

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands confirming its key functional groups. nih.gov

Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic & Vinylic
~3000-2850C-H stretchAliphatic (Allyl, Methyl)
~1765C=O stretchEster
~1640C=C stretchAlkene
~1600, ~1475C=C stretchAromatic Ring
~1200C-O stretchEster
~990, ~910=C-H bend (out-of-plane)Monosubstituted Alkene
~780, ~690C-H bend (out-of-plane)meta-Disubstituted Benzene (B151609)

Note: The specific positions of aromatic C-H bends are diagnostic of the substitution pattern.

Raman spectroscopy provides complementary information to FT-IR. mdpi.com The C=C bonds of the aromatic ring and the propene moiety are expected to produce strong Raman signals due to the change in polarizability during their symmetric stretching vibrations. The non-polar C-C bonds would also be more prominent than in the IR spectrum. Surface-Enhanced Raman Spectroscopy (SERS) could potentially be used to obtain a significantly enhanced signal by adsorbing the molecule onto a nanostructured metal surface, though this is a specialized technique.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.

For this compound (molecular formula C₁₁H₁₂O₂), the expected exact mass is 176.0837 g/mol . A high-resolution mass spectrometer would be used to confirm this elemental composition.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z = 176. The fragmentation pattern would likely involve characteristic losses:

Loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da): A prominent peak at m/z = 134, corresponding to the formation of the 3-allylphenol (B1283488) cation. This is a very common fragmentation pathway for aryl acetates.

Loss of an acetyl radical (•COCH₃, 43 Da): A peak at m/z = 133.

Loss of an allyl radical (•CH₂CH=CH₂, 41 Da): A peak at m/z = 135.

Benzylic cleavage: A peak at m/z = 91, corresponding to the tropylium (B1234903) ion, is a common feature in compounds containing a benzyl (B1604629) group, although less favored here compared to the direct allyl substituent. docbrown.infonist.gov

Expected Key Mass Spectrometry Fragments

m/z ValueIdentity of Fragment
176[M]⁺˙ (Molecular Ion)
134[M - C₂H₂O]⁺˙ (Loss of ketene)
133[M - COCH₃]⁺ (Loss of acetyl group)
43[CH₃CO]⁺ (Acetyl cation)

Electron Ionization (EI) Mass Spectrometry

No published EI mass spectra or detailed fragmentation pathway analyses for this compound were found. Generating a data table of its characteristic ions and their relative abundances is therefore not possible.

Electrospray Ionization (ESI) and Advanced Mass Spectrometric Techniques

There is no available research on the ESI-MS behavior of this compound, which would be necessary to discuss the formation of protonated molecules, adducts, or its response in advanced techniques like tandem mass spectrometry (MS/MS).

Hyphenated Analytical Techniques for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS)

Specific GC-MS analytical methods, including retention times, column types, and temperature programs for the analysis of this compound, are not documented in the reviewed literature. Purity assessment data using this technique is also unavailable.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Similarly, no established LC-MS methods, detailing mobile phases, column specifications, or gradient elution conditions for the separation and detection of this compound, could be located.

Advanced Spectroscopic Data Analysis and Chemometrics

Multivariate Statistical Methods (e.g., Principal Component Analysis)

The application of chemometric methods such as Principal Component Analysis (PCA) requires large spectroscopic datasets. As no such datasets for this compound have been published, no discussion or findings related to its analysis via multivariate statistics can be provided.

Until dedicated research on the synthesis and analytical characterization of this compound is conducted and published, a scientifically accurate article on this specific topic cannot be authored.

Machine Learning and Deep Learning Applications in Spectral Interpretation

The structural elucidation of compounds such as this compound is increasingly benefiting from the integration of artificial intelligence (AI), specifically machine learning (ML) and deep learning (DL) models. arxiv.org These computational tools are revolutionizing the field by automating and enhancing the interpretation of complex spectroscopic data, a process that has traditionally been labor-intensive and reliant on expert knowledge. arxiv.orgfrontiersin.org By training algorithms on vast datasets of known molecular structures and their corresponding spectra, ML models can learn the intricate correlations between chemical structure and spectral output, enabling rapid and accurate analysis. aip.orgaalto.fi

The application of AI in spectroscopy is broadly categorized into two main challenges: the forward problem and the inverse problem. arxiv.orgthemoonlight.io

The Forward Problem: Predicting Spectra from Structure

In the forward problem, an AI model predicts the spectroscopic data for a given molecular structure. arxiv.org For this compound, this involves inputting its known structure into a trained model to generate a predicted ¹H NMR, ¹³C NMR, or infrared (IR) spectrum. themoonlight.io These models, often built on Graph Neural Networks (GNNs) or other architectures that can encode molecular graphs, learn the fundamental relationships between atomic environments and their spectral signatures. arxiv.orgthemoonlight.io

The primary advantage of this approach is the ability to rapidly generate high-quality theoretical spectra for comparison against experimental data. This can be invaluable for confirming structural assignments, especially for novel compounds or those with ambiguous spectral features. For instance, an ML model can predict the ¹³C NMR chemical shifts for this compound, providing a benchmark to validate experimental findings.

Table 1: Hypothetical Comparison of Experimental vs. Machine Learning-Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomFunctional GroupExperimental Shift (ppm) (Typical Range)Predicted Shift (ppm) (ML Model)
C1'Alkene (CH₂)~116.2116.5
C2'Alkene (CH)~137.0137.1
C3'Allylic (CH₂)~39.539.8
C1Aromatic (C-O)~150.8151.0
C2Aromatic (C-H)~122.5122.6
C3Aromatic (C-C)~139.0139.2
C4Aromatic (C-H)~129.5129.4
C5Aromatic (C-H)~121.0121.3
C6Aromatic (C-H)~127.0127.2
C=OEster (Carbonyl)~169.4169.7
CH₃Ester (Methyl)~21.221.1
Note: This table is illustrative. The predicted values are hypothetical and serve to demonstrate the potential output of a trained machine learning model.

The Inverse Problem: Deducing Structure from Spectra

For a molecule like this compound, this could involve using a model trained on thousands of IR spectra to identify key functional groups. Deep learning models like Convolutional Neural Networks (CNNs) are particularly adept at this, as they can process spectra as one-dimensional data, recognizing characteristic peak patterns much like image recognition. arxiv.org

Table 2: Machine Learning Models for Functional Group Identification in this compound from IR and MS Data

Functional GroupSpectroscopic EvidenceApplicable ML/DL ModelRationale for Model Choice
Ester (C=O, C-O) Strong IR absorption (~1765 cm⁻¹), MS fragmentation patternsMulti-layer Perceptron (MLP), Random ForestEffective for classification tasks based on peak presence/absence and intensity. nih.govresearchgate.net Can handle combined data from multiple sources (multimodal integration). arxiv.org
Aromatic Ring IR peaks (1600-1450 cm⁻¹), characteristic ¹H NMR shiftsConvolutional Neural Network (CNN)Excels at pattern recognition within continuous spectral data, identifying the unique "fingerprint" region of the aromatic ring. arxiv.org
Allyl Group (C=C) Alkene IR peaks (~1640 cm⁻¹), specific NMR signalsSupport Vector Machine (SVM), K-Nearest Neighbors (KNN)Robust classifiers for identifying specific, well-defined spectral features associated with the vinyl and allylic protons/carbons. researchgate.net
Molecular Mass Parent ion peak in Mass SpectrometryRecurrent Neural Network (RNN)Suitable for processing sequential data like mass spectra to predict molecular properties such as mass or formula. arxiv.orgethz.ch

The development of these AI tools is rapidly accelerating. Modern approaches often combine multiple data sources (e.g., NMR, MS, and IR) in a multimodal framework to improve prediction accuracy. arxiv.orgnih.gov Furthermore, advanced deep learning networks are being developed to reconstruct high-quality NMR spectra from sparsely sampled data, significantly reducing instrument time. nih.govyoutube.com While direct research on this compound using these methods may be limited, the principles established from work on other organic molecules, including phenylpropanoids and esters, demonstrate a clear and powerful pathway for its future analysis. osti.govnih.gov

Computational Chemistry and Theoretical Investigations of 3 3 Acetoxyphenyl 1 Propene

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to predicting the behavior of a molecule at the atomic and subatomic levels. These methods model the electronic distribution and energy states to provide insights into molecular stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties. mdpi.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the inclusion of empirical parameters. rsc.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) are used to solve the electronic Schrödinger equation. ucsb.edu These methods can provide highly accurate predictions of electronic properties, though often at a higher computational cost than DFT.

A comprehensive ab initio study of 3-(3-Acetoxyphenyl)-1-propene would yield precise values for its electronic energy, dipole moment, and polarizability. Despite the utility of these methods, specific published research applying ab initio calculations to determine the electronic properties of this compound could not be identified in the available literature.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wuxiapptec.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comchalcogen.ro A smaller gap suggests higher reactivity and lower stability. irjweb.com

An FMO analysis of this compound would calculate the energies of its HOMO and LUMO. This data would help predict its behavior in chemical reactions, identifying the most probable sites for nucleophilic and electrophilic attack. While the principles of FMO analysis are well-established, specific values for the HOMO, LUMO, and the energy gap for this compound are not documented in the reviewed sources.

Hypothetical Data Table for Frontier Molecular Orbitals This table is for illustrative purposes only, as specific data for this compound is not available.

Parameter Hypothetical Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. rsc.orgsemanticscholar.org An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate charge regions. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles), and green represents neutral potential. youtube.com

For this compound, an MEP map would reveal the electrophilic and nucleophilic sites. One would expect to see negative potential around the oxygen atoms of the acetate (B1210297) group and the π-system of the benzene (B151609) ring and propene group, indicating sites susceptible to electrophilic attack. Positive potential might be found near the hydrogen atoms. Specific MEP maps and detailed analyses for this compound are not present in the available scientific literature.

Mechanistic Probing via Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the intermediate structures and energetic barriers involved.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, corresponding to a first-order saddle point on the potential energy surface. ucsb.edu Calculating the structure and energy of the transition state is crucial for determining the activation energy of a reaction, which governs the reaction rate according to Transition State Theory. rsc.orgbath.ac.uk

For reactions involving this compound, such as addition reactions at the double bond or substitution on the aromatic ring, transition state calculations could identify the most favorable reaction pathways. These calculations would involve locating the transition state structures and computing their energies relative to the reactants and products. This information is vital for understanding reaction kinetics and mechanisms. However, published studies featuring transition state calculations for specific reaction pathways of this compound were not found.

Reaction Coordinate Analysis

Reaction coordinate analysis is a fundamental computational tool used to investigate the mechanism of a chemical reaction. It involves mapping the potential energy of a system as it transforms from reactants to products. The reaction coordinate is a geometric parameter that represents the progress along the reaction pathway. youtube.comarxiv.org For a molecule like this compound, this analysis could be applied to understand various reactions, such as its synthesis, hydrolysis of the acetate group, or its metabolism.

The process typically begins with the identification of the transition state (TS), which is the highest point on the minimum energy path between reactants and products. Once the TS is located, the intrinsic reaction coordinate (IRC) is calculated. The IRC follows the path of steepest descent from the transition state down to the reactant and product energy minima, providing a detailed picture of the geometric and energetic changes that occur during the reaction. researchgate.net

For instance, a reaction coordinate analysis of the alkaline hydrolysis of the ester bond in this compound would reveal the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the phenoxide leaving group. This type of analysis provides valuable insights into the reaction's feasibility, kinetics, and the nature of transient species. youtube.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are powerful tools in drug discovery and materials science for predicting the activity of new compounds and for understanding the structural features that are important for a given effect. nih.govresearchgate.net For this compound, QSAR models could be developed to predict its potential antioxidant, anti-inflammatory, or other biological activities based on a dataset of structurally similar compounds. nih.govresearchgate.netimist.ma

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. nih.govresearchgate.net These descriptors can be broadly categorized as:

0D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

1D descriptors: Based on lists of structural fragments (e.g., count of functional groups).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular surface area, volume, shape indices).

Physicochemical descriptors: Related to properties like lipophilicity (logP), polarizability, and electronic properties. researchgate.net

Once a large number of descriptors are calculated, a crucial step is feature selection. This process aims to identify the most relevant descriptors that are highly correlated with the activity or property of interest while being minimally correlated with each other. This helps to build simpler, more interpretable, and more robust models, avoiding the issue of overfitting. Various statistical methods, such as genetic algorithms and stepwise multiple linear regression, are employed for this purpose. researchgate.net

Table 1: Common Molecular Descriptors in QSAR/QSPR Studies

Descriptor ClassExample DescriptorsDescription
Electronic HOMO/LUMO energies, Dipole momentDescribe the electronic distribution and reactivity of the molecule. researchgate.net
Topological Wiener index, Kier & Hall connectivity indicesQuantify the atomic connectivity and branching of the molecule.
Physicochemical LogP, Molar refractivity, Polar surface areaRepresent the lipophilicity, polarizability, and polarity of the molecule.
3D/Steric Molecular volume, Surface area, OvalityDescribe the three-dimensional shape and size of the molecule.

This table presents a selection of commonly used molecular descriptors in QSAR/QSPR modeling.

Three-dimensional QSAR (3D-QSAR) methods go beyond 2D descriptors by considering the 3D arrangement of atoms in a molecule and their associated fields. Two of the most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods require the alignment of a set of molecules and then calculate steric and electrostatic (in CoMFA) or other similarity (in CoMSIA) fields around them. The resulting field values are then used to build a QSAR model. The models are often visualized as contour maps, highlighting regions where changes in steric bulk or electrostatic potential would increase or decrease activity.

Pharmacophore modeling is another powerful 3D approach that focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. A pharmacophore model can be used to screen large databases of compounds to find new molecules that fit the model and are therefore likely to be active. For a compound like this compound, a pharmacophore model could be developed based on a series of active analogs to identify the key features responsible for their biological activity.

Table 2: Common Pharmacophore Features

FeatureAbbreviationDescription
Hydrogen Bond AcceptorHBAAn atom or group that can accept a hydrogen bond.
Hydrogen Bond DonorHBDAn atom or group that can donate a hydrogen bond.
Aromatic RingARA planar, cyclic, conjugated system of atoms.
Hydrophobic CenterHYA non-polar group or region of the molecule.
Positive ChargePOSAn atom or group with a formal positive charge.
Negative ChargeNEGAn atom or group with a formal negative charge.

This table outlines the common features used to define a pharmacophore model.

Graph theory provides a mathematical framework for representing molecules as graphs, where atoms are nodes and bonds are edges. Various graph invariants (numerical values that are the same for isomorphic graphs) can be calculated and used as molecular descriptors in QSAR studies. These descriptors can capture information about the size, shape, branching, and cyclicity of a molecule.

The development of a QSAR model is incomplete without rigorous validation to assess its reliability and predictive power. Validation ensures that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. The validation process typically involves:

Internal Validation: This is performed on the training set of data used to build the model. The most common method is cross-validation, where the dataset is repeatedly split into subsets, and the model is trained on some subsets and tested on the remaining one. The leave-one-out (LOO) cross-validation is a popular technique.

External Validation: This is the most crucial validation step, where the model's predictive ability is tested on an external set of compounds that were not used in the model development.

Several statistical metrics are used to evaluate the performance of a QSAR model:

Table 3: Key Statistical Metrics for QSAR Model Validation

MetricSymbolDescription
Coefficient of Determination Measures the goodness of fit of the model to the training data.
Cross-validated R² An indicator of the model's predictive ability obtained from internal validation.
Predicted R² for external set R²_predMeasures the predictive power of the model on an external test set.
Root Mean Square Error RMSERepresents the standard deviation of the residuals (prediction errors).

This table summarizes the key statistical parameters used to validate the robustness and predictive capacity of QSAR models.

Molecular Dynamics Simulations for Conformational and Interaction Studies

For a flexible molecule like this compound, MD simulations can be used to:

Explore its conformational landscape: The molecule can adopt various conformations due to the rotation around its single bonds. MD simulations can identify the most stable conformations and the energy barriers between them.

Study its interactions with solvent molecules: Simulations can reveal how the molecule interacts with water or other solvents, providing insights into its solubility and partitioning behavior.

Investigate its binding to biological targets: If a potential protein target is known, MD simulations can be used to study the binding process of this compound to the protein's active site. nih.gov This can help to understand the binding mode, identify key interacting amino acid residues, and estimate the binding affinity. nih.govnih.gov Studies on similar molecules like anethole (B165797) and eugenol (B1671780) have successfully used MD simulations to investigate their interactions with biological targets. nih.govnih.gov

Role and Applications of 3 3 Acetoxyphenyl 1 Propene As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The chemical structure of 3-(3-Acetoxyphenyl)-1-propene offers multiple reactive sites that can be selectively targeted to build more complex molecular architectures. The allyl group is susceptible to a range of reactions, including but not limited to, epoxidation, dihydroxylation, and Heck coupling. These reactions allow for the introduction of new functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

The acetoxy group can be hydrolyzed to a phenol (B47542), which can then participate in various reactions such as etherification, esterification, or electrophilic aromatic substitution. This versatility makes this compound a key starting material or intermediate in multi-step synthetic sequences. For instance, it can be a precursor in the synthesis of various substituted aromatic compounds and polycyclic structures.

Table 1: Key Reactions of this compound in Organic Synthesis

Reaction TypeReagentsProduct Type
HydrolysisAcid or Base3-(3-Hydroxyphenyl)-1-propene
EpoxidationPeroxy acids (e.g., m-CPBA)2-((3-Acetoxyphenyl)methyl)oxirane
DihydroxylationOsO₄, NMO3-(3-Acetoxyphenyl)propane-1,2-diol
Heck CouplingPalladium catalyst, Aryl halideSubstituted stilbene (B7821643) derivatives

Precursor to Polymer and Advanced Material Intermediates

The presence of the polymerizable allyl group makes this compound a candidate for the synthesis of polymers and advanced materials. The terminal double bond can undergo polymerization through various mechanisms, including free radical, cationic, or coordination polymerization, to form polymers with tailored properties.

Furthermore, the acetoxy group can be modified either before or after polymerization to introduce different functionalities into the polymer backbone. This allows for the creation of functional polymers with specific properties, such as altered solubility, thermal stability, or chemical reactivity. These polymers can find applications in areas like coatings, adhesives, and as matrices for composite materials. The ability to form three-dimensional framework structures through interactions like hydrogen bonding is also a notable feature. scirp.org

Contribution to Natural Product Synthesis

This compound and its derivatives serve as important synthons in the total synthesis of various natural products. The structural motifs present in this compound are found in numerous biologically active molecules. For example, the allylbenzene (B44316) moiety is a common feature in many natural products, including some with anticancer and antifungal activities. researchgate.net

Synthetic strategies often involve the elaboration of the allyl side chain and modification of the aromatic ring to construct the complex skeletons of natural products. The ability to perform stereoselective transformations on the double bond is particularly crucial in achieving the desired stereochemistry of the target molecule. Its role as a building block facilitates the synthesis of complex structures like those found in marine natural products and other intricate organic compounds. mdpi.comnih.gov

Table 2: Examples of Natural Product Classes Accessible from Allylbenzene Scaffolds

Natural Product ClassKey Structural FeaturePotential Synthetic Application
LignansDimer of phenylpropanoid unitsPrecursor to key building blocks
NeolignansVaried linkages of phenylpropanoid unitsVersatile starting material
PropellanesTricyclic systemsBuilding block for strained ring systems. researchgate.net

Enzymatic and Biomimetic Transformations Involving 3 3 Acetoxyphenyl 1 Propene

Biocatalytic Approaches to Functional Group Modifications

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. For 3-(3-acetoxyphenyl)-1-propene, the primary targets for enzymatic modification are the ester and the allyl functionalities.

Lipases are a prominent class of enzymes investigated for the transformation of acetoxyphenyl derivatives. These enzymes are known for their ability to catalyze the hydrolysis and transesterification of esters. While direct studies on this compound are limited, research on analogous compounds provides a strong basis for its potential biocatalytic modifications. For instance, lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas fluorescens lipase (PFL), and Mucor miehei lipase (MML) have demonstrated high efficacy in the hydrolysis of various phenyl acetates. nih.gov This suggests that these lipases could be employed for the selective deacetylation of this compound to yield 3-(3-hydroxyphenyl)-1-propene (chavicol).

The chemoselectivity of lipases is a key advantage. In a molecule with multiple ester groups, lipases can selectively hydrolyze one over another, a challenging task for traditional chemical methods. nih.gov This selectivity is influenced by the enzyme's origin, the reaction medium, and the structure of the substrate.

Furthermore, enzymes from the phenylpropanoid biosynthesis pathway could potentially modify the core structure of this compound. The biosynthesis of naturally occurring phenylpropenes like eugenol (B1671780) and chavicol involves a series of enzymatic steps, including hydroxylations, methylations, and reductions. lamolina.edu.pejst.go.jpresearchgate.net While these pathways typically start from earlier precursors like L-phenylalanine, the enzymes involved, such as cytochrome P450 monooxygenases and reductases, could potentially act on this compound or its hydrolyzed derivative, leading to further functionalization of the aromatic ring or the propene side chain.

Investigations into Enzymatic Hydrolysis or Acetylation Pathways

The enzymatic hydrolysis of the acetate (B1210297) group in this compound is a primary transformation of interest, leading to the formation of chavicol, a naturally occurring phenylpropene with various biological activities.

Enzymatic Hydrolysis:

Lipase-catalyzed hydrolysis of acetate esters is a well-established biocatalytic method. nih.gov The reaction involves the use of a lipase in an aqueous environment to cleave the ester bond.

Table 1: Lipases Used in the Hydrolysis of Phenyl Acetate Analogs

Lipase Source Substrate Example Key Findings Reference
Candida antarctica Lipase B (CALB) (R,S)-1-phenylethyl acetate High catalytic activity and stability. researchgate.net researchgate.net
Pseudomonas fluorescens Lipase (PFL) Symmetric biphenyl (B1667301) esters Effective in achieving unsymmetric hydrolysis. nih.gov nih.gov

The efficiency of lipase-catalyzed hydrolysis can be influenced by several factors, including pH, temperature, and the presence of organic co-solvents. Optimization of these parameters is crucial for achieving high conversion and selectivity.

Enzymatic Acetylation:

The reverse reaction, enzymatic acetylation, can be used to synthesize this compound from chavicol. This transesterification reaction is typically carried out in a non-aqueous solvent using an acyl donor, such as vinyl acetate. Lipases are also the catalysts of choice for this transformation. This approach offers a green alternative to chemical acetylation methods.

Mimetic Pathways for Bio-Inspired Synthesis

Biomimetic synthesis aims to replicate the elegance and efficiency of natural biosynthetic pathways using chemical methods. While direct biomimetic syntheses targeting this compound are not extensively documented, the principles can be applied based on the known biosynthesis of related phenylpropenes.

The biosynthesis of many phenylpropenes is believed to proceed through intermediates that can be targeted in biomimetic approaches. researchgate.netnih.govnih.gov For instance, the synthesis of some natural products involves oxidative coupling reactions of phenolic precursors. nih.gov A biomimetic strategy for derivatives of this compound could involve the enzymatic hydrolysis to chavicol, followed by an iron(III)-catalyzed oxidative phenol (B47542) coupling to generate more complex dimeric structures.

Furthermore, the functionalization of the allyl side chain can be inspired by biological processes. While nature often employs specific enzymes for such transformations, laboratory syntheses can mimic these reactions using chemo-catalysts. For example, epoxidation of the double bond, a reaction sometimes mediated by cytochrome P450 enzymes in biological systems, can be achieved using chemical reagents in a biomimetic fashion. nih.gov

Q & A

Q. How can advanced spectroscopic imaging resolve nanoscale interactions of this compound in environmental systems?

  • Methodology :
  • Tip-Enhanced Raman Spectroscopy (TERS) : Map molecular orientation on surfaces at nanoscale resolution .
  • XPS : Analyze surface oxidation states after exposure to environmental oxidants .

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